molecular formula C8H15NO2 B6604334 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide CAS No. 2144580-48-1

3-methoxy-N,N-dimethylcyclobutane-1-carboxamide

Cat. No.: B6604334
CAS No.: 2144580-48-1
M. Wt: 157.21 g/mol
InChI Key: LKRWCDUFAPQFSN-UHFFFAOYSA-N
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Description

3-methoxy-N,N-dimethylcyclobutane-1-carboxamide is an organic compound with the molecular formula C8H15NO2 It is a cyclobutane derivative featuring a methoxy group and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with dimethylamine and methanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acidic or basic catalysts to facilitate the reaction

    Solvent: Methanol or other suitable organic solvents

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N,N-dimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-methoxy-N,N-dimethylcyclobutane-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N,N-dimethylpropanamide
  • N-methoxy-N,3-dimethylcyclobutane-1-carboxamide

Comparison

Compared to similar compounds, 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-N,N-dimethylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(2)8(10)6-4-7(5-6)11-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRWCDUFAPQFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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